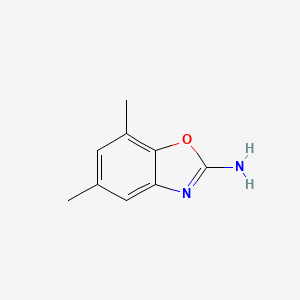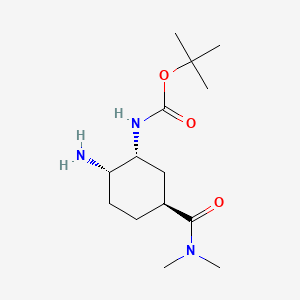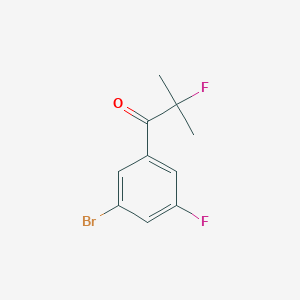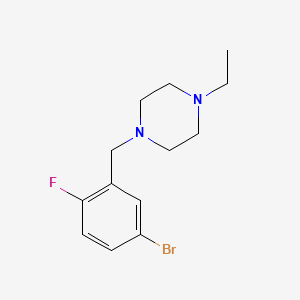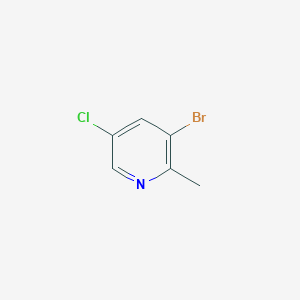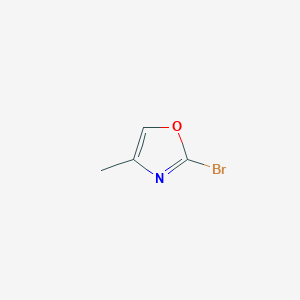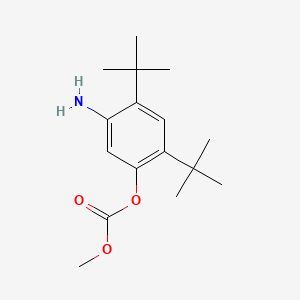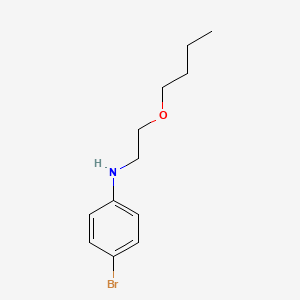
4-bromo-N-(2-butoxyethyl)aniline
Overview
Description
4-bromo-N-(2-butoxyethyl)aniline is an organic compound with the molecular formula C12H18BrNO. It is a brominated derivative of aniline, characterized by the presence of a butoxyethyl group attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-butoxyethyl)aniline typically involves the bromination of aniline derivatives. One common method includes the protection of the aniline nitrogen using tert-butylsilyl (TBS) protection. This process is achieved under mild conditions using methyllithium as a deprotonating agent and TBS-Cl (tert-butylsilyl chloride) in 2-methyltetrahydrofuran (2-MeTHF) solvent . The protected aniline derivative is then subjected to further chemical manipulations to introduce the butoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using brominating agents such as liquid bromine or N-bromosuccinimide (NBS). These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-butoxyethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Heck cross-coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Liquid bromine, N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Coupling: Palladium catalysts, such as Pd nanocrystals on covalent organic frameworks (COFs)
Major Products Formed
Substitution: Various substituted aniline derivatives
Oxidation: Quinones
Reduction: Amines
Coupling: Complex organic molecules with new carbon-carbon bonds
Scientific Research Applications
4-bromo-N-(2-butoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-butoxyethyl)aniline involves its interaction with molecular targets through various pathways. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds by acting as a leaving group. The butoxyethyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-bromoaniline: A simpler brominated aniline derivative without the butoxyethyl group.
N-butoxyethyl aniline: An aniline derivative with a butoxyethyl group but without bromine.
Uniqueness
4-bromo-N-(2-butoxyethyl)aniline is unique due to the presence of both the bromine atom and the butoxyethyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYZIKSAWLCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1373537.png)
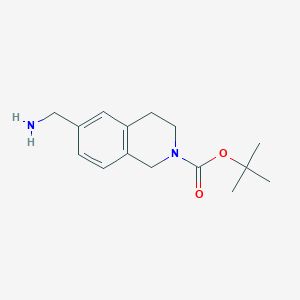
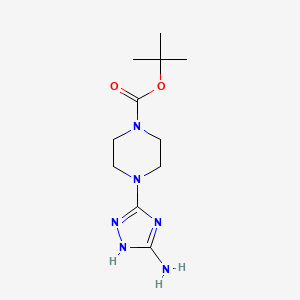

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)
